BMS-566394

Catalog No.
S521684
CAS No.
M.F
C22H21F3N4O4
M. Wt
462.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-566394

Product Name

BMS-566394

IUPAC Name

(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide

Molecular Formula

C22H21F3N4O4

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C22H21F3N4O4/c23-22(24,25)21-27-17-3-1-2-4-18(17)29(21)11-13-5-7-14(8-6-13)19(30)26-16-9-10-33-12-15(16)20(31)28-32/h1-8,15-16,32H,9-12H2,(H,26,30)(H,28,31)/t15-,16+/m0/s1

InChI Key

PGVYYPZKXKGBLD-JKSUJKDBSA-N

SMILES

C1COCC(C1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO

solubility

Soluble in DMSO

Synonyms

BMS-566394, BMS-566394 anhdydrate

Canonical SMILES

C1COCC(C1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO

Isomeric SMILES

C1COC[C@@H]([C@@H]1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO

The exact mass of the compound (3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide is 462.1515 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BMS-566394 is a potent, orally bioavailable, and highly selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17) [1]. Unlike earlier generation broad-spectrum metalloproteinase inhibitors, BMS-566394 was engineered with a 2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamide core to achieve rigorous selectivity for ADAM17 over matrix metalloproteinases (MMPs) [1]. In procurement and preclinical development contexts, it serves as a critical benchmark compound for isolating ADAM17-mediated ectodomain shedding—particularly of TNF-α, CD16, and CD62L—without confounding off-target MMP inhibition. Furthermore, its well-characterized polymorphic behavior makes it a valuable model compound for formulation scientists studying polymer-mediated stabilization of high-solubility transient polymorphs [2].

Substituting BMS-566394 with generic metalloproteinase inhibitors like Marimastat, TAPI-1, or TAPI-2 fundamentally compromises experimental integrity due to their broad-spectrum inhibition of MMPs (e.g., MMP-1, MMP-9, MMP-13)[1]. In in vivo models, off-target MMP inhibition triggers confounding musculoskeletal toxicities and alters extracellular matrix dynamics, obscuring the specific role of ADAM17 [1]. Furthermore, substituting with less characterized TACE inhibitors often introduces severe formulation variability; BMS-566394 has precisely mapped polymorphic transitions where its anhydrate form exhibits a four-fold higher kinetic solubility than its dihydrate form [2]. Generic alternatives lack this established physicochemical data, risking catastrophic API precipitation in aqueous dosing vehicles if the phase transition is not proactively managed with cellulose ether polymers[2].

Superior Kinetic Solubility of the Anhydrate Polymorph

BMS-566394 exists in multiple polymorphic states, with the anhydrate form demonstrating a profoundly different dissolution profile compared to the thermodynamically stable dihydrate form [1]. When evaluated in aqueous suspension, the intrinsic dissolution rate and kinetic solubility of the BMS-566394 anhydrate are approximately four-fold higher than those of the dihydrate baseline [1]. Because the anhydrate rapidly converts to the dihydrate in water, achieving this enhanced solubility requires stabilization with cellulose ether polymers such as HPC or HPMC[1].

Evidence DimensionKinetic solubility and intrinsic dissolution rate
Target Compound DataAnhydrate polymorph
Comparator Or BaselineDihydrate polymorph
Quantified Difference4-fold higher kinetic solubility and intrinsic dissolution rate for the anhydrate
ConditionsAqueous suspension stabilized with cellulose ether polymers

Procurement of the specific anhydrate polymorph, combined with appropriate polymeric excipients, allows formulation scientists to achieve significantly higher transient drug exposures in vivo compared to using the default dihydrate form.

Potent Suppression of LPS-Induced TNF-α in Human Whole Blood

Moving beyond isolated enzyme assays, BMS-566394 demonstrates highly efficient target engagement in complex, protein-rich biological matrices . In heparinized human whole blood stimulated with lipopolysaccharide (LPS), BMS-566394 inhibits TNF-α production with an IC50 of 0.130 μM . At a concentration of 1 μM, it achieves 77.78% inhibition, and maintains 66.26% inhibition even at 0.3 μM .

Evidence DimensionInhibition of LPS-induced TNF-α production
Target Compound DataIC50 = 0.130 μM (77.78% inhibition at 1 μM)
Comparator Or BaselineUntreated LPS-stimulated whole blood baseline
Quantified DifferenceReduction of TNF-α levels by 77.78% at 1 μM
ConditionsHeparinized human whole blood, 5-hour LPS stimulation

This establishes a highly predictable, sub-micromolar translational benchmark for researchers scaling from in vitro screening to whole-blood or in vivo pharmacokinetic/pharmacodynamic (PK/PD) models.

Selective Preservation of NK Cell CD16 Surface Expression

ADAM17 is the primary sheddase responsible for downregulating CD16 (FcγRIII) on Natural Killer (NK) cells upon activation [1]. When NK cells are activated via cross-linking or exposure to rituximab-coated target cells, selective ADAM17 inhibition by BMS-566394 completely abrogates the release of soluble CD16 and CD62L[1]. Compared to untreated activated NK cells, which rapidly lose surface CD16, BMS-566394 treatment sustains receptor density and significantly enhances downstream interferon-γ production [1].

Evidence DimensionCD16 and CD62L ectodomain shedding
Target Compound DataComplete abrogation of soluble CD16 release
Comparator Or BaselineUntreated activated NK cells (rapid CD16 loss)
Quantified DifferenceSustained CD16 surface density and enhanced IFN-γ production vs. baseline loss
ConditionsNK cells activated via rituximab-coated B cell targets or K562 stimulation

For developers of therapeutic monoclonal antibodies, utilizing BMS-566394 provides a precise pharmacological tool to prevent activation-induced CD16 downregulation, thereby maximizing Antibody-Dependent Cellular Cytotoxicity (ADCC).

Formulation and Polymorph Stabilization Studies

Due to its well-documented phase transition from a highly soluble anhydrate to a stable dihydrate, BMS-566394 is an ideal model active pharmaceutical ingredient (API) for evaluating the efficacy of cellulose ether polymers (HPC, HPMC, MC) in stabilizing transient, high-energy polymorphs in aqueous suspensions[1].

NK Cell-Mediated Immunotherapy Optimization

BMS-566394 is a highly effective reagent for ex vivo or in vitro studies aiming to enhance the efficacy of therapeutic monoclonal antibodies (such as rituximab) by preventing ADAM17-mediated shedding of the CD16 Fc receptor on natural killer cells, thereby sustaining ADCC[2].

Selective ADAM17/TACE Pathway Isolation

In complex inflammatory models where distinguishing between ADAM17-mediated cytokine shedding and MMP-mediated tissue remodeling is critical, BMS-566394 provides the necessary selectivity profile that broad-spectrum inhibitors like TAPI-1 or Marimastat lack, preventing confounding musculoskeletal side effects[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

462.15148965 g/mol

Monoisotopic Mass

462.15148965 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Betigeri S, Thakur A, Shukla R, Raghavan K. Effect of polymer additives on the transformation of BMS-566394 anhydrate to the dihydrate form. Pharm Res. 2008 May;25(5):1043-51. Epub 2007 Oct 12. PubMed PMID: 17932729.

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